Rasagiline (136236-51-6) vs. Selegiline: Superior In Vivo Potency for MAO-B Inhibition
Rasagiline demonstrates significantly greater potency than selegiline for MAO-B inhibition in vivo. While both compounds show similar in vitro IC50 values (rasagiline: 4.43 nM vs. selegiline: 36.0 nM for rat brain MAO-B) [1][2], the in vivo potency difference is more pronounced. Rasagiline was found to be three to fifteen times more potent than selegiline for inhibition of MAO-B in rat brain and liver following both acute and chronic oral administration [1][3]. This is further supported by clinical dosing: the standard daily dose for rasagiline is 1 mg [4], while selegiline requires a tenfold higher dose (10 mg/day) to achieve comparable MAO-B inhibition [5].
| Evidence Dimension | MAO-B Inhibitory Potency (in vivo) |
|---|---|
| Target Compound Data | 1 mg/day (clinical dose) |
| Comparator Or Baseline | Selegiline: 10 mg/day (clinical dose for comparable inhibition) |
| Quantified Difference | Rasagiline is 3-15 times more potent than selegiline for MAO-B inhibition in vivo in rats; clinically, rasagiline 1 mg/day achieves similar MAO-B inhibition to selegiline 10 mg/day [3][5]. |
| Conditions | Rat brain and liver MAO-B inhibition following oral administration (acute and chronic) [3]; clinical dose comparison based on achieving similar levels of MAO-B inhibition [5]. |
Why This Matters
For procurement, the higher potency of rasagiline translates directly to a lower clinical dose (1 mg vs. 10 mg daily), reducing the potential for off-target effects and pill burden. For research, this differential in vivo potency must be accounted for when designing animal models to ensure comparable MAO-B inhibition.
- [1] Youdim MB, Gross A, Finberg JP. Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B. Br J Pharmacol. 2001;132(2):500-506. View Source
- [2] PMC Table 2. MAO-B inhibitors: selegiline, rasagiline, and safinamide, including their unique ChEMBL database Identification Code (ChEMBL ID) and half maximal inhibitory concentration (IC50). View Source
- [3] Finberg JP, Takeshima T, Johnston JM, Commissiong JW. Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B. Br J Pharmacol. 2001;132(2):500-506. View Source
- [4] Lecht S, Haroutiunian S, Hoffman A, Lazarovici P. Rasagiline – a novel MAO B inhibitor in Parkinson’s disease therapy. Ther Clin Risk Manag. 2007;3(4):467-474. View Source
- [5] PPT Online. Selegiline and rasagiline are irreversible inhibitors of monoamine oxidase type B (MAO-B). Due to the weaker potency and the lower bioavailability of selegiline its daily dose is about ten times higher to give the same level of MAO-B inhibition. View Source
